L-690330

Description

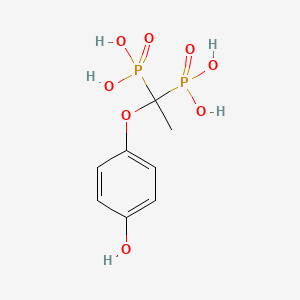

structure given in first source

Properties

IUPAC Name |

[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOCAAWWDVHWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931504 | |

| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142523-38-4 | |

| Record name | L 690330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cellular Function of L-690,330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,330 is a potent and specific competitive inhibitor of the enzyme inositol monophosphatase (IMPase). Its primary function within the cell is the disruption of the phosphatidylinositol (PI) signaling pathway, a critical cascade involved in numerous cellular processes. By blocking the final step in the recycling of inositol, L-690,330 leads to a depletion of free intracellular inositol, which in turn affects the generation of key second messengers, intracellular calcium signaling, and has been shown to induce autophagy through a mechanism independent of mTOR. This guide provides an in-depth overview of the mechanism of action of L-690,330, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its role in cellular signaling.

Core Mechanism of Action: Inhibition of Inositol Monophosphatase

L-690,330 is a bisphosphonate compound that acts as a competitive inhibitor of inositol monophosphatase (IMPase)[1]. IMPase is a crucial enzyme in the phosphatidylinositol (PI) signaling pathway, responsible for the dephosphorylation of inositol monophosphates to generate free myo-inositol. This free inositol is essential for the resynthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), the precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

By competitively binding to IMPase, L-690,330 prevents the recycling of inositol, leading to an accumulation of inositol monophosphates and a subsequent depletion of the intracellular pool of free inositol[2]. This inositol depletion hypothesis is central to the cellular effects of L-690,330 and is analogous to one of the proposed mechanisms of action for lithium, a widely used mood-stabilizing drug that also inhibits IMPase[2][3].

The consequences of IMPase inhibition by L-690,330 extend to several downstream cellular processes:

-

Attenuation of the PI Signaling Pathway: Reduced levels of free inositol limit the regeneration of PIP2. Upon stimulation of cell surface receptors (e.g., G-protein coupled receptors), the hydrolysis of PIP2 by phospholipase C (PLC) is attenuated, leading to decreased production of IP3 and DAG[2].

-

Disruption of Calcium Homeostasis: As IP3 is a primary molecule for releasing calcium from intracellular stores, such as the endoplasmic reticulum, the reduction in IP3 levels can alter intracellular calcium signaling dynamics.

-

Induction of Autophagy: L-690,330 has been demonstrated to induce autophagy in various cell lines, including COS-7 and HEK293 cells[4][5][6]. This effect is notably independent of the canonical mTOR signaling pathway, which is a major regulator of autophagy[7]. The induction of autophagy by L-690,330 is linked to the reduction in IP3 levels[7].

It is important to note that L-690,330 has limited ability to cross cell membranes and the blood-brain barrier due to its polar nature[1]. To overcome this, more cell-permeable prodrugs, such as L-690,488, have been developed[2].

Quantitative Data

The inhibitory potency of L-690,330 against IMPase has been characterized in various systems. The following tables summarize the key quantitative data.

| Parameter | Enzyme Source | Value | Reference |

| Ki | Recombinant Human IMPase | 0.27 µM | [5][6] |

| Ki | Recombinant Bovine IMPase | 0.19 µM | [5][6] |

| Ki | Human Frontal Cortex IMPase | 0.30 µM | [5][6] |

| Ki | Bovine Frontal Cortex IMPase | 0.42 µM | [5][6] |

| Ki | General (depending on source) | 0.2 - 2 µM | [1] |

| Parameter | Experimental System | Value | Reference |

| ED50 (in vivo) | Increase in brain inositol(l)phosphate levels in mice (s.c. administration) | 0.3 mmol/kg | [1] |

Signaling Pathways and Experimental Workflows

Phosphatidylinositol Signaling Pathway and the Action of L-690,330

The following diagram illustrates the central role of L-690,330 in the phosphatidylinositol signaling pathway.

Experimental Workflow: Assessing IMPase Inhibition in Cells

The diagram below outlines a typical experimental workflow to measure the cellular activity of L-690,330.

Experimental Protocols

In Vitro IMPase Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of L-690,330 against purified IMPase.

Methodology:

-

Enzyme Source: Use recombinant human or bovine IMPase, or enzyme purified from tissue homogenates (e.g., bovine frontal cortex)[5][6].

-

Substrate: Prepare a solution of inositol-1-phosphate.

-

Inhibitor: Prepare serial dilutions of L-690,330.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl₂, as Mg²⁺ is a required cofactor for IMPase.

-

Procedure: a. In a microplate, combine the assay buffer, varying concentrations of L-690,330, and the IMPase enzyme. b. Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the inositol-1-phosphate substrate. d. Allow the reaction to proceed for a set time. e. Stop the reaction (e.g., by adding a quenching agent).

-

Detection: Measure the amount of inorganic phosphate produced using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations. Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots) to confirm competitive inhibition.

Cellular Assay for [³H]Inositol Monophosphate Accumulation

Objective: To measure the effect of L-690,330 on the accumulation of inositol monophosphates in intact cells, often in the presence of lithium to amplify the signal.

Methodology:

-

Cell Line: Use a suitable cell line, such as Chinese hamster ovary (CHO) cells stably transfected with a receptor that activates the PI pathway (e.g., the human muscarinic m1 receptor)[1][2].

-

Pre-labeling: a. Plate the cells in multi-well plates. b. Incubate the cells overnight in an inositol-free medium supplemented with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

Treatment: a. Wash the cells to remove unincorporated [³H]inositol. b. Add a buffer containing LiCl (typically 10 mM, to inhibit IMPase and amplify the accumulation of inositol monophosphates) and varying concentrations of L-690,330. c. Incubate for a short period.

-

Stimulation: a. Add a receptor agonist (e.g., carbachol for muscarinic receptors) to stimulate the hydrolysis of PIP2. b. Incubate for a defined period (e.g., 60 minutes).

-

Extraction: a. Stop the reaction by adding a cold solution of perchloric acid or trichloroacetic acid. b. Scrape the cells and collect the lysate. c. Neutralize the extract.

-

Separation and Quantification: a. Apply the aqueous extract to an anion-exchange chromatography column (e.g., Dowex AG1-X8). b. Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid. c. Collect the fraction corresponding to inositol monophosphates. d. Quantify the radioactivity in this fraction using liquid scintillation counting.

-

Data Analysis: Plot the accumulated [³H]inositol monophosphates against the concentration of L-690,330 to determine its cellular potency (e.g., IC50).

Autophagy Induction Assay

Objective: To assess the ability of L-690,330 to induce autophagy in cells.

Methodology:

-

Cell Line: Use a relevant cell line, such as HEK293 or COS-7 cells[5][7].

-

Treatment: Incubate cells with L-690,330 (e.g., 50 µM for 1 hour) or a vehicle control[5][6]. A positive control, such as rapamycin, can also be used.

-

Western Blot Analysis for LC3 Conversion: a. Lyse the cells and collect total protein. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Probe the membrane with an antibody against LC3. d. Autophagy induction is indicated by an increase in the lipidated form of LC3 (LC3-II) relative to the cytosolic form (LC3-I).

-

Fluorescence Microscopy for LC3 Puncta Formation: a. Transfect cells with a plasmid encoding GFP-LC3. b. Treat the cells with L-690,330 as described above. c. Fix the cells and visualize them using a fluorescence microscope. d. Autophagy induction is characterized by the translocation of GFP-LC3 from a diffuse cytosolic pattern to distinct puncta, representing autophagosomes.

-

Analysis of AMPK Phosphorylation: a. As L-690,330 has been shown to induce phosphorylation of AMPK, this can be assessed by Western blot using an antibody specific for phosphorylated AMPK (p-AMPK)[5][6].

Conclusion

L-690,330 serves as a valuable research tool for dissecting the intricacies of the phosphatidylinositol signaling pathway. Its specific inhibition of IMPase allows for the investigation of the downstream consequences of inositol depletion, including effects on calcium signaling and the induction of mTOR-independent autophagy. While its poor cell permeability has limited its therapeutic development, the study of L-690,330 and its prodrugs continues to provide critical insights into the cellular functions of the PI cycle and its potential as a target for therapeutic intervention in various diseases.

References

- 1. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-690,330 | Inositol Phosphatases | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rupress.org [rupress.org]

The Genesis of a Lithium Mimetic: A Technical Chronicle of L-690330's Development

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Mechanism, and Preclinical Evaluation of the Inositol Monophosphatase Inhibitor, L-690330.

Introduction

In the quest for novel therapeutics for bipolar disorder, the "inositol depletion hypothesis" has been a guiding principle, suggesting that the mood-stabilizing effects of lithium are mediated through its inhibition of inositol monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3] This hypothesis spurred the development of specific IMPase inhibitors as potential "lithium mimetics," aiming to replicate lithium's therapeutic efficacy with an improved side-effect profile.[4][5] Among the most potent of these was this compound, a bisphosphonate-containing compound developed by Merck Sharp & Dohme.[4][6][7] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, detailing its mechanism of action, key experimental findings, and the challenges that shaped its developmental trajectory.

Discovery and Rationale

The development of this compound was rooted in a rational drug design approach targeting IMPase.[7] As a pivotal enzyme in the PI cycle, IMPase is responsible for the hydrolysis of inositol monophosphates to free myo-inositol, a precursor for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2).[1] By inhibiting IMPase, it was hypothesized that the recycling of inositol would be disrupted, leading to a depletion of inositol and subsequent attenuation of overactive PI signaling, a presumed pathophysiological hallmark of bipolar disorder.[4][8] this compound emerged from a series of bisphosphonate substrate-based inhibitors designed to be potent and specific for IMPase.[6][7]

Mechanism of Action

This compound functions as a potent, competitive inhibitor of inositol monophosphatase.[6][9] Its inhibitory action is achieved by binding to the active site of the enzyme, thereby preventing the hydrolysis of its natural substrate, inositol monophosphate.[7][10] The elucidation of the X-ray crystal structure of human IMPase in complex with this compound has provided detailed insights into its binding mechanism, aiding in the understanding of its high affinity and specificity.[10][11]

Quantitative Data Summary

The inhibitory potency of this compound against IMPase from various sources has been extensively characterized. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of this compound against Inositol Monophosphatase (IMPase)

| IMPase Source | Inhibition Constant (Ki) | Reference |

| Recombinant Human IMPase | 0.27 µM | [9][12] |

| Recombinant Bovine IMPase | 0.19 µM | [9][12] |

| Human Frontal Cortex IMPase | 0.30 µM | [9][12] |

| Bovine Frontal Cortex IMPase | 0.42 µM | [9][12] |

| General (depending on source) | 0.2 - 2 µM | [6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | Value | Conditions | Reference |

| ED50 (increase in brain inositol(l)phosphate) | 0.3 mmol/kg s.c. | Following cholinergic stimulation with pilocarpine | [6] |

| Time to Maximal Effect | 1 hour | Following subcutaneous administration | [6] |

| Reduction in Immobility Time (Forced Swim Test) | 22% | 0.0625 µmol i.c.v. in liposomes | [4] |

Key Experimental Protocols and Findings

The development of this compound was supported by a series of in vitro and in vivo experiments designed to characterize its biochemical and pharmacological properties.

In Vitro Inhibition of IMPase

Methodology: The inhibitory activity of this compound was assessed by measuring the rate of inorganic phosphate production from the hydrolysis of inositol monophosphate by purified IMPase from various sources (recombinant human and bovine, and native enzyme from brain tissue). The reaction was typically carried out in a buffered solution containing the enzyme, substrate, and varying concentrations of this compound. The amount of phosphate generated was quantified using a colorimetric assay.[6]

Key Findings: this compound demonstrated potent, competitive inhibition of IMPase with Ki values in the sub-micromolar range, confirming it to be approximately 1,000-fold more potent than lithium in vitro.[6]

Cellular Assays of PI Cycle Modulation

Methodology: To assess the effect of this compound on the PI cycle in a cellular context, various cell lines, including muscarinic m1 receptor-transfected Chinese hamster ovary (CHO) cells, were pre-labelled with [3H]inositol.[6] The cells were then stimulated with a cholinergic agonist (e.g., carbachol) in the presence of this compound or lithium. The accumulation of [3H]inositol monophosphates, an indicator of IMPase inhibition, was then measured.[6][13]

Key Findings: While significantly more potent than lithium in enzymatic assays, this compound showed limited ability to cross cell membranes. At a concentration of 10 mM, it produced only 40% of the accumulation of [3H]inositol monophosphates achieved by lithium, suggesting poor cell permeability.[6] To overcome this, a tetrapivaloyloxymethyl ester prodrug, L-690,488, was synthesized, which demonstrated enhanced cell entry and mimicked the effects of lithium on the PI cycle.[13]

In Vivo Studies in Rodent Models

Methodology: The in vivo effects of this compound were investigated in mice. Due to its polar nature and inability to cross the blood-brain barrier, this compound was administered either subcutaneously (s.c.) at high doses or directly into the brain via intracerebroventricular (i.c.v.) injection, often encapsulated in liposomes to facilitate delivery.[6][14][15] The effects on brain inositol phosphate levels were measured following cholinergic stimulation with pilocarpine.[6] Behavioral effects were assessed using models such as the forced swim test (FST), a common screen for antidepressant and mood-stabilizing effects.[4][14]

Key Findings: High subcutaneous doses of this compound, under conditions of cholinergic stimulation, were able to increase brain inositol(l)phosphate levels three- to fourfold.[6] Intracerebroventricular administration of this compound in liposomes increased the sensitivity of mice to pilocarpine-induced seizures and decreased immobility time in the FST, mimicking the behavioral effects of lithium.[14]

Autophagy Induction

Methodology: The ability of this compound to induce autophagy was investigated in cell lines such as COS-7 and HEK293.[16] Autophagy induction was assessed by monitoring the expression of autophagy markers like LC3-II and p-AMPK, and by observing the clearance of aggregation-prone proteins associated with neurodegenerative diseases.[9][16]

Key Findings: this compound was found to induce autophagy independently of the mTOR pathway, an effect also attributed to lithium's inhibition of IMPase.[16] This finding expanded the potential therapeutic applications of IMPase inhibitors beyond bipolar disorder.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vivo evaluation.

References

- 1. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]

- 2. Bipolar disorder and myo-inositol: a review of the magnetic resonance spectroscopy findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Co-crystallization of human inositol monophosphatase with the lithium mimetic L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rupress.org [rupress.org]

L-690330: A Technical Guide to its Role in the Phosphatidylinositol Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-690330, a potent inhibitor of inositol monophosphatase (IMPase), and its role in the phosphatidylinositol signaling pathway. The document details its mechanism of action, presents quantitative data from key studies, outlines experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

The phosphatidylinositol (PI) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, and neurotransmission.[1] A key enzyme in this pathway is myo-inositol monophosphatase (IMPase), which is responsible for the final step in the recycling of inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[2] L-690,330 is a potent, competitive inhibitor of IMPase that has been instrumental in elucidating the downstream effects of IMPase inhibition.[3][4][5] Its mechanism mimics that of lithium, the gold-standard treatment for bipolar disorder, making it a valuable research tool for understanding the therapeutic actions and side effects of mood stabilizers.[5][6][7]

Mechanism of Action

L-690,330 acts as a competitive inhibitor of inositol monophosphatase (IMPase).[3][4] In the PI signaling pathway, G-protein coupled receptors (GPCRs) or receptor tyrosine kinases activate phospholipase C (PLC).[1][8][9] PLC then hydrolyzes PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

To sustain this signaling, PIP2 must be continuously resynthesized. This requires a steady supply of free myo-inositol. IP3 is sequentially dephosphorylated to inositol monophosphates, and in the final step, IMPase dephosphorylates these monophosphates to yield free inositol.[10]

By competitively inhibiting IMPase, L-690,330 blocks the production of free inositol.[5] This leads to a depletion of the intracellular inositol pool, which in turn limits the resynthesis of PIP2. The reduction in available PIP2 attenuates the entire signaling cascade, a phenomenon known as the "inositol depletion hypothesis".[11][12]

Quantitative Data

The inhibitory potency of L-690,330 has been quantified across various species and experimental systems. The data highlights its high affinity for IMPase compared to other compounds like lithium.

Table 1: Inhibitory Potency (Ki/IC50) of L-690,330 against Inositol Monophosphatase (IMPase)

| Enzyme Source | Parameter | Value (µM) | Reference |

| Recombinant Human IMPase | Ki | 0.27 | [4][13] |

| Recombinant Bovine IMPase | Ki | 0.19 | [4][13] |

| Human Frontal Cortex IMPase | Ki | 0.30 | [4][13] |

| Bovine Frontal Cortex IMPase | Ki | 0.42 | [4][13] |

| General (depending on source) | Ki | 0.2 - 2.0 | [3] |

| Human IMPase | IC50 | 0.22 ± 0.01 | [5] |

Table 2: Comparative Potency of L-690,488 (Prodrug) and Lithium in Cellular Assays

| Assay | Cell Type | Compound | EC50 Value | Reference |

| [³H]Inositol Monophosphate Accumulation | Rat Cortical Slices | L-690,488 | 3.7 ± 0.9 µM | [11] |

| Lithium | 0.3 - 1.5 mM | [11] | ||

| [³H]Inositol Monophosphate Accumulation | m1 CHO Cells | L-690,488 | 1.0 ± 0.2 µM | [11] |

| Lithium | 0.3 - 1.5 mM | [11] | ||

| [³H]CMP-PA Accumulation | m1 CHO Cells | L-690,488 | 3.5 ± 0.3 µM | [11] |

| Lithium | 0.52 ± 0.03 mM | [11] |

Table 3: In Vivo Efficacy of L-690,330

| Effect | Animal Model | Parameter | Value | Reference |

| Increase in brain inositol(l)phosphate levels | Mice (with cholinergic stimulation) | ED50 | 0.3 mmol/kg (s.c.) | [3] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize L-690,330.

Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate released by IMPase activity. The inhibition by L-690,330 is determined by measuring the reduction in phosphate release.[5]

Materials:

-

Purified recombinant IMPase

-

Substrate: Inositol-1-Phosphate (I1P)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM MgCl₂, 1 mM DTT

-

L-690,330 stock solution (in DMSO or aqueous buffer)

-

Malachite Green Reagent: Solution of Malachite Green, ammonium molybdate, and Tween-20 in HCl.

-

96-well microplate

-

Microplate reader (620 nm absorbance)

Procedure:

-

Reaction Setup: In a 96-well plate, add 20 µL of varying concentrations of L-690,330 (or vehicle control).

-

Enzyme Addition: Add 20 µL of purified IMPase diluted in assay buffer to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 10 µL of I1P substrate to each well to start the reaction. The final concentration of I1P should be at or near its Km value.

-

Incubation: Incubate the reaction for 30 minutes at 37°C.

-

Stop Reaction & Color Development: Add 50 µL of Malachite Green Reagent to each well. This stops the reaction and initiates color development. Incubate for 15 minutes at room temperature.

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of L-690,330 concentration. Calculate the IC50 value from this curve.

Cell-Based Assay for PI Cycle Inhibition

This assay measures the accumulation of radiolabeled inositol monophosphates in cells, which occurs when IMPase is inhibited.[3][11]

Materials:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic m1 receptor (m1 CHO cells).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

[³H]myo-inositol.

-

Stimulation Buffer: Krebs-Ringer bicarbonate buffer containing 10 mM LiCl (as a positive control) or varying concentrations of L-690,488 (the cell-permeable prodrug of L-690,330).[11]

-

Agonist: Carbachol.

-

Quenching Solution: 10% (w/v) ice-cold trichloroacetic acid (TCA).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Labeling: Plate m1 CHO cells in 12-well plates. Once confluent, incubate the cells for 24-48 hours in inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Wash and Pre-incubation: Wash the cells with buffer. Pre-incubate for 15 minutes in Stimulation Buffer containing the desired concentration of L-690,488 or LiCl.

-

Stimulation: Add carbachol to a final concentration of 1 mM to stimulate PLC activity and subsequent PI turnover. Incubate for 60 minutes at 37°C.

-

Extraction: Stop the reaction by aspirating the medium and adding ice-cold TCA. Scrape the cells and collect the lysate.

-

Separation of Inositol Phosphates:

-

Neutralize the TCA extract with an appropriate base.

-

Apply the extract to an anion-exchange column (Dowex).

-

Wash the column to remove free [³H]inositol.

-

Elute the total [³H]inositol phosphates fraction with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification: Add the eluted fraction to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the accumulation of [³H]inositol phosphates in L-690,488-treated cells to control and LiCl-treated cells.

In Vivo Studies and Limitations

While L-690,330 is approximately 1,000-fold more potent than lithium in vitro, its efficacy in cellular and in vivo models is hampered by poor membrane permeability.[3] In muscarinic receptor-transfected CHO cells, L-690,330 achieved only 40% of the [³H]inositol monophosphate accumulation seen with lithium at the same concentration, suggesting limited entry into the cell.[3]

Furthermore, its polar, bisphosphonate structure restricts its ability to cross the blood-brain barrier.[3] Consequently, its effects in the brain are significantly less pronounced than in peripheral tissues.[3] Despite these limitations, high doses of L-690,330 administered subcutaneously under conditions of cholinergic stimulation have been shown to increase brain inositol phosphate levels three- to fourfold.[3] To address the permeability issues, a tetrapivaloyloxymethyl ester prodrug, L-690,488, was developed. This more lipophilic compound demonstrates enhanced cell entry and is much more potent than lithium in cellular assays.[11]

Broader Biological Effects: Induction of Autophagy

Beyond its direct impact on the PI cycle, inhibition of IMPase by L-690,330 has been shown to induce autophagy.[14][15] This effect is independent of mTOR inhibition and is attributed to the reduction in intracellular inositol and IP3 levels.[14][15] This finding connects the PI signaling pathway to fundamental cellular clearance mechanisms and has implications for neurodegenerative diseases where autophagy is impaired. For instance, L-690,330 has been shown to facilitate the clearance of mutant huntingtin and α-synuclein, proteins associated with Huntington's disease and Parkinson's disease, respectively.[15]

Conclusion

L-690,330 is a highly potent and specific competitive inhibitor of inositol monophosphatase. Its primary role in the phosphatidylinositol signaling pathway is to block the recycling of free inositol, thereby depleting the substrate pool for PIP2 synthesis and attenuating the entire cascade. Despite limitations in cell permeability, it remains an invaluable pharmacological tool for studying the consequences of IMPase inhibition. The development of its prodrug, L-690,488, has further enhanced its utility in cellular studies. Research using L-690,330 has been pivotal in validating the "inositol depletion hypothesis" as a key mechanism for the therapeutic action of lithium and has uncovered novel links between PI signaling and other fundamental cellular processes like autophagy.

References

- 1. cusabio.com [cusabio.com]

- 2. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease [explorationpub.com]

- 9. news-medical.net [news-medical.net]

- 10. AID 2301 - Assay for Identifying the Cell-Membrane Permeable IMPase Inhibitors: Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional changes in rat brain inositol monophosphatase 1 (IMPase 1) activity with chronic lithium treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. L-690,330 | Inositol Phosphatases | Tocris Bioscience [tocris.com]

- 15. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of L-690,330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690,330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3] This document provides a comprehensive in vitro characterization of L-690,330, detailing its mechanism of action, biochemical and cellular effects, and relevant experimental protocols. The information presented herein is intended to serve as a technical guide for researchers and professionals in drug development exploring the therapeutic potential of IMPase inhibitors.

Introduction

The phosphatidylinositol signaling pathway is a crucial cellular cascade involved in numerous physiological processes. Inositol monophosphatase (IMPase) plays a pivotal role in this pathway by catalyzing the final step in the recycling of inositol, a precursor for essential second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Inhibition of IMPase leads to the depletion of cellular inositol levels, thereby modulating the PI signaling cascade. L-690,330, a bisphosphonate compound, has emerged as a highly potent and specific inhibitor of IMPase, making it a valuable tool for studying the physiological and pathological roles of this enzyme and a potential lead compound for therapeutic development.

Mechanism of Action

L-690,330 acts as a competitive inhibitor of inositol monophosphatase.[1][2][3] Its inhibitory activity has been demonstrated against IMPase from various species, including human, bovine, rat, and mouse sources.

Signaling Pathway of L-690,330 Action

Caption: Mechanism of L-690,330 inhibition of IMPase and its downstream effects.

Quantitative Data

The inhibitory potency of L-690,330 has been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Inhibition Constants (Ki) of L-690,330 against IMPase

| Enzyme Source | Ki (µM) | Reference |

| Recombinant Human IMPase | 0.27 | [2][3] |

| Recombinant Bovine IMPase | 0.19 | [2][3] |

| Human Frontal Cortex IMPase | 0.30 | [2][3] |

| Bovine Frontal Cortex IMPase | 0.42 | [2][3] |

| General (depending on source) | 0.2 - 2.0 | [1] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of L-690,330

| Assay | IC50 (µM) | Reference |

| Malachite Green Assay | 0.22 ± 0.01 |

In Vitro Cellular Effects

L-690,330 has been shown to exert several effects on cultured cells, primarily stemming from its inhibition of IMPase.

Induction of Autophagy

L-690,330 induces autophagy in a manner independent of mTOR inhibition.[4] This effect is attributed to the reduction of intracellular inositol levels, which subsequently leads to a decrease in inositol 1,4,5-trisphosphate (IP3). Reduced IP3 levels are believed to trigger an autophagic response. In HEK293 cells, treatment with 50 µM L-690,330 for one hour resulted in an increase in the levels of phosphorylated AMP-activated protein kinase (p-AMPK) and the conversion of LC3-I to LC3-II, both markers of autophagy induction.[2]

Signaling Pathway of L-690,330-Induced Autophagy

Caption: L-690,330 induces autophagy independently of the mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving L-690,330.

IMPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from the substrate (inositol monophosphate) by IMPase. The inhibition of this activity by L-690,330 can be quantified.

Materials:

-

Purified IMPase enzyme

-

Inositol monophosphate (substrate)

-

L-690,330

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 3 mM MgCl2, 150 mM KCl, 1 mM EGTA)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a dilution series of L-690,330 in the assay buffer.

-

In a 96-well plate, add the assay buffer, L-690,330 dilutions, and the IMPase enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the inositol monophosphate substrate to all wells.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each L-690,330 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for IMPase Inhibition Assay

Caption: Workflow for determining the IC50 of L-690,330 using the Malachite Green assay.

Inositol Phosphate Accumulation Assay

This assay measures the accumulation of radiolabeled inositol phosphates in cells treated with L-690,330, providing a functional measure of IMPase inhibition in a cellular context.

Materials:

-

Cultured cells (e.g., CHO cells transfected with a muscarinic m1 receptor)

-

[³H]myo-inositol

-

Cell culture medium

-

L-690,330

-

Agonist (e.g., carbachol)

-

LiCl (as a positive control)

-

Perchloric acid

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Label the cells by incubating them with [³H]myo-inositol in the culture medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells with L-690,330 or LiCl for a defined period.

-

Stimulate the cells with an agonist (e.g., carbachol) to induce the hydrolysis of phosphoinositides and the generation of inositol phosphates.

-

Terminate the reaction by adding ice-cold perchloric acid to lyse the cells and precipitate macromolecules.

-

Neutralize the extracts and apply them to anion-exchange chromatography columns.

-

Elute the different inositol phosphate fractions using a stepwise gradient of ammonium formate/formic acid.

-

Collect the fractions containing the inositol monophosphates.

-

Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

-

Quantify the accumulation of [³H]inositol monophosphates relative to control conditions.

Western Blot for LC3 Conversion

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.

Materials:

-

Cultured cells (e.g., HEK293)

-

L-690,330

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with L-690,330 for the desired time and concentration. Include untreated and positive controls (e.g., rapamycin).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities for LC3-I and LC3-II.

Conclusion

L-690,330 is a well-characterized, potent, and competitive inhibitor of inositol monophosphatase. Its ability to modulate the phosphatidylinositol signaling pathway and induce autophagy in vitro makes it an invaluable research tool. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the biological roles of IMPase and the therapeutic potential of its inhibitors. However, it is important to note that the poor cell permeability of L-690,330 may limit its direct application in cellular and in vivo studies, suggesting the need for prodrug strategies to enhance its bioavailability.[1]

References

- 1. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

L-690330: An In-Depth Technical Guide on its Effects on Second Messenger Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-690330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) second messenger system.[1][2][3] This guide provides a comprehensive technical overview of the effects of this compound on second messenger signaling, with a primary focus on the inositol phosphate pathway. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing the impact of this compound are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action. While the primary effects of this compound are centered on the PI pathway, the potential for crosstalk with other second messenger systems, such as the cyclic AMP (cAMP) pathway, is also discussed, although direct evidence of this compound's impact on cAMP signaling is not established in the current literature.

Introduction to this compound and Second Messenger Systems

Second messengers are intracellular signaling molecules that are rapidly synthesized or released in response to an extracellular stimulus (the "first messenger") binding to a cell surface receptor.[4] These molecules, including inositol phosphates, diacylglycerol (DAG), calcium ions (Ca2+), and cyclic adenosine monophosphate (cAMP), amplify and propagate the initial signal to elicit a specific cellular response.[4]

The phosphatidylinositol signaling pathway is a crucial second messenger system involved in numerous cellular processes. The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The signaling cascade is terminated by the sequential dephosphorylation of IP3 by inositol polyphosphate 5-phosphatase and inositol monophosphatase (IMPase). IMPase catalyzes the final step, hydrolyzing inositol monophosphates to free myo-inositol, which is then used to regenerate the PIP2 pool in the cell membrane.

This compound is a bisphosphonate compound that acts as a potent and competitive inhibitor of IMPase.[2] By blocking IMPase, this compound disrupts the recycling of inositol, leading to an accumulation of inositol monophosphates and a depletion of the free myo-inositol pool. This, in turn, can impair the resynthesis of PIP2 and attenuate signaling through the PI pathway upon sustained stimulation.

Effects on the Inositol Phosphate Second Messenger System

The primary and well-documented effect of this compound is the inhibition of inositol monophosphatase. This has direct consequences for the cellular levels of inositol phosphates and the dynamics of intracellular calcium signaling.

Inhibition of Inositol Monophosphatase (IMPase)

This compound is a competitive inhibitor of IMPase, meaning it binds to the active site of the enzyme and competes with the natural substrate, inositol monophosphate. The inhibitory potency of this compound has been quantified in various studies, with the inhibition constant (Ki) varying depending on the source of the enzyme.

Table 1: Inhibitory Potency (Ki) of this compound against Inositol Monophosphatase

| Enzyme Source | Ki (μM) | Reference |

| Recombinant Human IMPase | 0.27 | [1][3] |

| Recombinant Bovine IMPase | 0.19 | [1][3] |

| Human Frontal Cortex IMPase | 0.30 | [1][3] |

| Bovine Frontal Cortex IMPase | 0.42 | [1][3] |

| Rat IMPase | ~10-fold less sensitive | [1] |

| Mouse IMPase | ~10-fold less sensitive | [1] |

Accumulation of Inositol Monophosphates

A direct consequence of IMPase inhibition by this compound is the intracellular accumulation of inositol monophosphates. This effect has been demonstrated in both cell culture and in vivo models. In muscarinic m1 receptor-transfected Chinese hamster ovary (CHO) cells pre-labeled with [3H]inositol, this compound was shown to cause a dose-dependent accumulation of [3H]inositol monophosphates.[2] However, its cellular uptake is limited compared to lithium, another well-known IMPase inhibitor.[2] In vivo studies have shown that high doses of this compound can lead to a three- to four-fold increase in brain inositol(1)phosphate levels following cholinergic stimulation.[2]

Table 2: In Vivo Effect of this compound on Brain Inositol(1)phosphate Levels

| Parameter | Value | Conditions | Reference |

| ED50 | 0.3 mmol/kg s.c. | Cholinergic stimulation (100 mg/kg pilocarpine s.c.) | [2] |

| Maximal Effect | 3- to 4-fold increase | High doses of this compound | [2] |

Modulation of Intracellular Calcium Signaling

By disrupting the recycling of inositol and the subsequent regeneration of PIP2, this compound can indirectly affect intracellular calcium signaling that is dependent on the IP3 pathway. Studies have shown that this compound can suppress intracellular Ca2+ release induced by the activation of pathways that rely on IP3 production.[5] This effect can be rescued by the addition of exogenous myo-inositol, confirming that the mechanism is indeed the depletion of the free inositol pool.[5]

Effects on the cAMP Second Messenger System

Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound has a primary effect on the cyclic AMP (cAMP) second messenger system. The primary mechanism of action of this compound is the inhibition of IMPase within the phosphatidylinositol pathway.

However, it is important for researchers to consider the potential for crosstalk between the PI and cAMP signaling pathways. These two major second messenger systems are not entirely independent and can influence each other at various levels. For instance, changes in intracellular Ca2+ concentration, which can be modulated by this compound, can affect the activity of certain adenylyl cyclase isoforms, the enzymes responsible for cAMP synthesis. Conversely, cAMP, through the action of protein kinase A (PKA), can phosphorylate components of the PI pathway, including IP3 receptors, thereby modulating their activity. While these interactions are known to occur, specific studies detailing the effect of this compound-mediated IMPase inhibition on cAMP levels or adenylyl cyclase activity are not available.

Therefore, while the core activity of this compound is within the inositol phosphate domain, researchers investigating its broader cellular effects should not entirely discount the possibility of indirect or cell-type-specific effects on cAMP signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on second messenger systems.

In Vitro Inositol Monophosphatase (IMPase) Inhibition Assay

This protocol describes a method to determine the inhibitory potency (Ki) of this compound on IMPase activity.

Materials:

-

Purified recombinant IMPase

-

Inositol-1-phosphate (substrate)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Malachite green reagent for phosphate detection

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of IMPase to each well.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding a fixed concentration of inositol-1-phosphate to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzymatic reaction to generate a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Calculate the rate of phosphate production for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the Ki value.

Measurement of Inositol Monophosphate Accumulation in Cells

This protocol outlines a method to measure the accumulation of [3H]inositol monophosphates in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., CHO cells transfected with a GPCR of interest)

-

Cell culture medium

-

[3H]myo-inositol

-

This compound

-

Agonist for the GPCR of interest

-

Lithium chloride (LiCl) as a positive control

-

Perchloric acid

-

Dowex AG1-X8 resin (formate form)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in 24-well plates and grow to near confluency.

-

Label the cells by incubating them with [3H]myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with different concentrations of this compound or a fixed concentration of LiCl for 15-30 minutes.

-

Stimulate the cells with the agonist for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold perchloric acid to each well.

-

Neutralize the extracts with a potassium hydroxide solution.

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Express the results as the percentage of total [3H]inositol incorporated that is recovered as [3H]inositol phosphates.

Measurement of Intracellular Calcium Concentration

This protocol describes a method to measure changes in intracellular calcium concentration in response to agonist stimulation in the presence of this compound.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM (calcium indicators)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

This compound

-

Agonist for a GPCR that signals through the PI pathway

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Seed cells on a black-walled, clear-bottom 96-well plate or on glass coverslips.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS, often with a small amount of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with different concentrations of this compound for a desired period.

-

Place the plate or coverslip in the fluorescence reader or on the microscope stage.

-

Establish a baseline fluorescence reading.

-

Add the agonist to stimulate the cells and record the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, this involves measuring the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.

-

Analyze the data to determine parameters such as the peak calcium response and the area under the curve. Compare the responses in the presence and absence of this compound.

Visualizations

Signaling Pathways

Caption: The effect of this compound on the phosphatidylinositol signaling pathway.

Experimental Workflow

Caption: Workflow for measuring [3H]inositol phosphate accumulation.

Conclusion

This compound is a valuable research tool for investigating the role of the phosphatidylinositol second messenger system in various cellular processes. Its high potency and specificity as an inhibitor of inositol monophosphatase allow for the targeted disruption of inositol recycling, leading to the accumulation of inositol monophosphates and the modulation of intracellular calcium signaling. While its primary effects are well-characterized within the PI pathway, the potential for indirect effects on other second messenger systems, such as the cAMP pathway, warrants consideration in comprehensive studies. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to effectively study the impact of this compound on cellular signaling. Further research is needed to elucidate any potential direct or indirect interactions of this compound with the cAMP signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inositol Lipids | Inositol and cAMP Signaling | Tocris Bioscience [tocris.com]

- 3. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP generation inhibits inositol 1,4,5-trisphosphate binding in rabbit tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross talk between cyclic AMP and the polyphosphoinositide signaling cascade in iris sphincter and other nonvascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

L-690330: A Technical Guide to Studying Inositol Depletion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of L-690330 as a potent and selective tool for the investigation of inositol depletion and its consequences on cellular signaling pathways. This compound, a competitive inhibitor of inositol monophosphatase (IMPase), offers a valuable alternative to lithium for dissecting the intricacies of the phosphoinositide (PI) signaling cascade. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound and the Inositol Depletion Hypothesis

The inositol depletion hypothesis posits that the therapeutic effects of mood-stabilizing drugs, such as lithium, are mediated through the reduction of intracellular myo-inositol levels.[1] Inositol is a critical precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phospholipid that is hydrolyzed to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] By inhibiting inositol monophosphatase (IMPase), the enzyme responsible for the final step in inositol recycling, these agents disrupt the PI cycle, leading to a dampening of signaling pathways that are hyperactive in certain pathological states.[1][2]

This compound has emerged as a powerful research tool to test this hypothesis and further explore the roles of inositol-dependent signaling.[3][4] It is a potent bisphosphonate-based inhibitor of IMPase, offering greater in vitro potency compared to lithium.[5] However, its polar nature limits its permeability across cell membranes and the blood-brain barrier.[5] To circumvent this, a tetrapivaloyloxymethyl ester prodrug, L-690,488, was developed, which exhibits enhanced cell entry.[6]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of inositol monophosphatase (IMPase).[5] IMPase is a key enzyme in the phosphoinositide (PI) signaling pathway, responsible for the dephosphorylation of inositol monophosphates to free myo-inositol.[2] This recycling of inositol is essential for the resynthesis of phosphatidylinositol (PI) and subsequently phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC).

By competitively binding to the active site of IMPase, this compound blocks the production of free inositol.[4][5] This inhibition leads to an accumulation of inositol monophosphates and a depletion of the intracellular pool of free inositol. The reduced availability of inositol limits the resynthesis of PIP2, thereby attenuating the signaling cascade that is dependent on the generation of the second messengers IP3 and DAG.[6]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its prodrug, L-690,488, from various studies.

| Parameter | Species/System | Value | Reference |

| Ki (L-690,330) | Recombinant human IMPase | 0.27 µM | [7][8] |

| Recombinant bovine IMPase | 0.19 µM | [7][8] | |

| Human frontal cortex IMPase | 0.30 µM | [7][8] | |

| Bovine frontal cortex IMPase | 0.42 µM | [7][8] | |

| ED50 (L-690,330) | Increase in brain inositol(1)phosphate in vivo (s.c. in mice) | 0.3 mmol/kg | [5] |

| EC50 (L-690,488) | Accumulation of [3H]inositol monophosphates in rat cortical slices | 3.7 ± 0.9 µM | [6] |

| Accumulation of [3H]inositol monophosphates in m1 CHO cells | 1.0 ± 0.2 µM | [6] | |

| Accumulation of [3H]CMP-PA in m1 CHO cells | 3.5 ± 0.3 µM | [6] |

| Comparison with Lithium | Parameter | L-690,488 | Lithium | Reference |

| EC50 for [3H]InsP1 accumulation in m1 CHO cells | ~1 µM | ~0.3-1.5 mM | [6] | |

| EC50 for [3H]CMP-PA accumulation in m1 CHO cells | 3.5 µM | 0.52 mM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study inositol depletion.

Measurement of [3H]Inositol Monophosphate Accumulation in Cultured Cells (e.g., CHO cells)

This assay measures the accumulation of radiolabeled inositol monophosphates, an indicator of IMPase inhibition.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing a Gq-coupled receptor (e.g., muscarinic m1 receptor)

-

Cell culture medium (e.g., DMEM) with supplements

-

myo-[3H]inositol

-

Agonist (e.g., carbachol)

-

This compound or L-690,488

-

Lithium chloride (LiCl) as a positive control

-

Trichloroacetic acid (TCA)

-

Dowex AG 1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate CHO cells in 24-well plates and grow to near confluency.

-

Pre-label the cells by incubating with myo-[3H]inositol (e.g., 0.5 µCi/ml) in inositol-free medium for 24-48 hours.

-

-

Inhibition and Stimulation:

-

Wash the cells with Krebs-Henseleit buffer.

-

Pre-incubate the cells with this compound, L-690,488, or LiCl at desired concentrations for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with an agonist (e.g., 1 mM carbachol) for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by aspirating the medium and adding ice-cold 10% (w/v) TCA.

-

Incubate on ice for 30 minutes.

-

Collect the TCA extracts.

-

-

Separation and Quantification:

-

Neutralize the extracts with an appropriate buffer.

-

Apply the extracts to Dowex AG 1-X8 anion-exchange columns.

-

Wash the columns to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Determine the radioactivity of the eluates by liquid scintillation counting.

-

Measurement of [3H]Cytidine Monophosphoryl-Phosphatidate (CMP-PA) Accumulation

This assay provides an indirect measure of PI synthesis, which is expected to decrease upon inositol depletion.

Materials:

-

Cultured cells (e.g., m1 CHO cells)

-

[3H]Cytidine

-

Agonist (e.g., carbachol)

-

This compound or L-690,488

-

Chloroform/methanol/HCl mixture

-

Thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture cells as described in 4.1.

-

Pre-label the cells with [3H]cytidine for a specified period.

-

-

Inhibition and Stimulation:

-

Follow the same procedure as in 4.1 for pre-incubation with inhibitors and stimulation with an agonist.

-

-

Lipid Extraction:

-

Terminate the reaction by adding a chloroform/methanol/HCl mixture.

-

Separate the organic and aqueous phases by centrifugation.

-

-

Separation and Quantification:

-

Spot the organic phase onto TLC plates.

-

Develop the TLC plates in an appropriate solvent system to separate CMP-PA from other lipids.

-

Identify the CMP-PA spot (using standards).

-

Scrape the CMP-PA spot and quantify the radioactivity by scintillation counting.

-

In Vivo Studies: Pilocarpine-Induced Seizures in Mice

This model is used to assess the behavioral effects of IMPase inhibitors, as lithium is known to potentiate pilocarpine-induced seizures.

Materials:

-

Male ICR mice

-

This compound

-

Liposomes for intracerebroventricular (i.c.v.) injection

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Observation cage

-

Seizure scoring scale (e.g., Racine scale)

Procedure:

-

Animal Preparation and Drug Administration:

-

House mice under standard conditions with ad libitum access to food and water.

-

Administer L-690,330 (e.g., in liposomes) via i.c.v. injection.

-

After a specified time (e.g., 45 minutes), administer scopolamine methyl nitrate.

-

30 minutes after scopolamine, administer a subconvulsive dose of pilocarpine.

-

-

Behavioral Observation:

-

Immediately after pilocarpine injection, place the mouse in an observation cage.

-

Observe and score the seizure activity for a defined period (e.g., 1-2 hours) using a standardized scale like the Racine scale.

-

-

Data Analysis:

-

Compare the seizure scores and latency to seizure onset between the L-690,330-treated group and a vehicle-treated control group.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of the phosphoinositide cycle and the point of intervention for this compound.

Conclusion

This compound and its prodrug L-690,488 are invaluable tools for researchers investigating the inositol depletion hypothesis and the broader roles of the phosphoinositide signaling pathway. Their high potency and selectivity for IMPase allow for precise manipulation of intracellular inositol levels, enabling a detailed examination of the downstream consequences. This technical guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this compound in neuroscience, pharmacology, and drug discovery. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments aimed at unraveling the complex roles of inositol-dependent signaling in health and disease.

References

- 1. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 3. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Use of L-690330 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-690330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3] By blocking IMPase, this compound disrupts the recycling of inositol, leading to a decrease in myo-inositol and subsequent downstream effects, including the induction of autophagy.[4][5][6][7] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, with a focus on its established applications in neuroscience and potential exploration in oncology.

Due to its polar nature, this compound has limited cell membrane permeability and poor penetration of the blood-brain barrier.[3] Therefore, specialized administration routes are often required for effective in vivo studies. A prodrug, L-690,488, has been developed to improve cellular uptake.[8]

Mechanism of Action: The Phosphatidylinositol Pathway

This compound's primary mechanism of action is the inhibition of IMPase, which catalyzes the final step in the recycling of inositol from inositol phosphates. This inhibition leads to a depletion of free inositol, which in turn reduces the levels of phosphatidylinositol 4,5-bisphosphate (PIP2) and its downstream signaling molecules, such as inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 levels is thought to be a key trigger for the induction of mTOR-independent autophagy.[4][5][6][7]

References

- 1. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Emerging role of inositol monophosphatase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Liposomal Delivery of L-690330: Application Notes and Protocols for Enhanced Cellular Permeability and Therapeutic Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the liposomal delivery of L-690330, a potent competitive inhibitor of inositol monophosphatase (IMPase). Due to its polar bisphosphonate structure, this compound exhibits limited cell membrane permeability, restricting its therapeutic potential. Liposomal encapsulation offers a promising strategy to overcome this limitation by facilitating cellular uptake and targeted delivery.

Introduction to this compound and the Rationale for Liposomal Delivery

This compound is a highly specific inhibitor of IMPase, an essential enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] By blocking IMPase, this compound disrupts the recycling of inositol, leading to the depletion of myo-inositol and subsequent attenuation of the PI signaling cascade.[3][4][5] This mechanism of action makes this compound a valuable tool for studying cellular processes regulated by PI signaling and a potential therapeutic agent for conditions such as bipolar disorder, where IMPase is a key target of lithium therapy.

A significant challenge in the application of this compound is its poor cell permeability, which limits its efficacy in both in vitro and in vivo settings.[2] Liposomal delivery systems can encapsulate hydrophilic molecules like this compound within their aqueous core, masking their polar nature and facilitating their transport across cellular membranes. This approach has been successfully employed for other bisphosphonates, such as alendronate and clodronate, to enhance their cellular uptake and therapeutic effects.[6][]

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting IMPase, a critical enzyme in the phosphatidylinositol (PI) signaling pathway. This pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). To sustain this signaling, inositol must be recycled. IP3 is sequentially dephosphorylated to inositol monophosphate (IP), which is then hydrolyzed by IMPase to free myo-inositol. Myo-inositol is subsequently used to regenerate phosphatidylinositol and PIP2. By inhibiting IMPase, this compound blocks the final step of inositol recycling, leading to a depletion of cellular myo-inositol and a dampening of the entire PI signaling cascade.

Caption: this compound inhibits IMPase, disrupting the PI signaling pathway.

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and reproducible method for preparing unilamellar liposomes encapsulating this compound.

Caption: Workflow for this compound liposome preparation and characterization.

Materials:

-

This compound

-

Phospholipids (e.g., DSPC, DPPC)

-

Cholesterol

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Prepare a solution of this compound in the hydration buffer at the desired concentration.

-

Add the this compound solution to the lipid film.

-

Hydrate the film by gentle rotation above the lipid transition temperature (Tc) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder.

-

-

Purification:

-

Remove unencapsulated this compound by size exclusion chromatography.

-

Apply the liposome suspension to a Sephadex G-50 column pre-equilibrated with the hydration buffer.

-

Collect the fractions containing the liposomes, which will elute in the void volume.

-

Characterization of this compound-Loaded Liposomes

a) Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.

b) Encapsulation Efficiency:

-

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Lyse a known amount of the liposome suspension using a suitable detergent (e.g., Triton X-100) to release the encapsulated this compound.

-

Quantify the total amount of this compound.

-

Separately, quantify the amount of unencapsulated this compound in the supernatant after centrifugation of the liposome suspension.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

-

Quantitative Data Summary

The following table provides representative data for the physicochemical characterization of bisphosphonate-loaded liposomes, based on studies with alendronate, a structurally similar compound to this compound.[8][9] These values can serve as a benchmark for the development of this compound liposomal formulations.

| Parameter | Representative Value | Method |

| Lipid Composition (molar ratio) | DSPC:Cholesterol (2:1) | - |

| Mean Particle Size (diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | -10 to -40 mV | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | 30 - 80% | HPLC / Spectrophotometry |

In Vivo Application Protocol: Intracerebroventricular Injection in Mice

This protocol outlines the procedure for administering this compound-loaded liposomes directly into the cerebral ventricles of mice, a method used to bypass the blood-brain barrier.

Materials:

-

This compound-loaded liposomes

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools

Procedure:

-

Anesthesia and Stereotaxic Mounting:

-

Anesthetize the mouse using isoflurane.

-

Secure the anesthetized mouse in a stereotaxic frame.

-

-

Surgical Procedure:

-